molecular formula C12H9N5O3S B3604685 N-(13-BENZOTHIAZOL-2-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

N-(13-BENZOTHIAZOL-2-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

Cat. No.: B3604685
M. Wt: 303.30 g/mol
InChI Key: XIKVKXKBGDMTMV-UHFFFAOYSA-N
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Description

N-(13-BENZOTHIAZOL-2-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a synthetic organic compound that features a benzothiazole moiety linked to a pyrazole ring via an acetamide linkage. Compounds containing benzothiazole and pyrazole structures are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O3S/c18-11(7-16-6-8(5-13-16)17(19)20)15-12-14-9-3-1-2-4-10(9)21-12/h1-6H,7H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKVKXKBGDMTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(13-BENZOTHIAZOL-2-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Synthesis of Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Coupling Reaction: The benzothiazole and pyrazole moieties are then coupled via an acetamide linkage, often using reagents such as acetic anhydride or acetyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, catalysts, and solvent systems to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(13-BENZOTHIAZOL-2-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The acetamide linkage can be modified through nucleophilic substitution reactions.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Cyclization: Acidic or basic conditions, heat.

Major Products

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acetamides.

    Cyclization: Formation of fused heterocyclic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-(13-BENZOTHIAZOL-2-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

    Chemical Reactivity: The benzothiazole and pyrazole rings can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Benzothiazolyl)-2-(4-nitrophenyl)acetamide: Similar structure with a nitrophenyl group instead of a pyrazole ring.

    2-(4-Nitro-1H-pyrazol-1-yl)-N-phenylacetamide: Similar structure with a phenyl group instead of a benzothiazole ring.

Uniqueness

N-(13-BENZOTHIAZOL-2-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to the combination of benzothiazole and pyrazole moieties, which may confer distinct biological and chemical properties compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(13-BENZOTHIAZOL-2-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Reactant of Route 2
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N-(13-BENZOTHIAZOL-2-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

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